1-Bromo-4-(trans-4-butylcyclohexyl)benzene
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Overview
Description
1-Bromo-4-(trans-4-butylcyclohexyl)benzene is an organic compound with the molecular formula C16H23Br It is a brominated derivative of cyclohexylbenzene, where the bromine atom is attached to the benzene ring and a butyl group is attached to the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(trans-4-butylcyclohexyl)benzene can be synthesized through a multi-step process involving the bromination of 4-(trans-4-butylcyclohexyl)benzene. The general synthetic route involves:
Preparation of 4-(trans-4-butylcyclohexyl)benzene: This can be achieved by hydrogenating 4-butylcyclohexylbenzene in the presence of a suitable catalyst such as palladium on carbon.
Bromination: The prepared 4-(trans-4-butylcyclohexyl)benzene is then subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Flow Bromination: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(trans-4-butylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or alcohols.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted cyclohexylbenzene derivatives.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of the corresponding hydrocarbon, 4-(trans-4-butylcyclohexyl)benzene.
Scientific Research Applications
1-Bromo-4-(trans-4-butylcyclohexyl)benzene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of liquid crystals and organic light-emitting diodes (OLEDs).
Pharmaceutical Research: Studied for its potential as a building block in the synthesis of pharmaceutical compounds.
Chemical Biology: Used in the study of molecular interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene depends on the specific application and the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
1-Bromo-4-(trans-4-butylcyclohexyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-(trans-4-propylcyclohexyl)benzene: Similar structure but with a propyl group instead of a butyl group.
1-Bromo-4-cyclohexylbenzene: Lacks the butyl group, making it less bulky.
1-Bromo-4-tert-butylbenzene: Contains a tert-butyl group instead of a trans-4-butylcyclohexyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
1-bromo-4-(4-butylcyclohexyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Br/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLACFCPGPQOFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572954 |
Source
|
Record name | 1-Bromo-4-(4-butylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
516510-78-4 |
Source
|
Record name | 1-Bromo-4-(4-butylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Brom-4-(trans-4-butylcyclohexyl)-benzol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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